[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
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Overview
Description
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-carboxylate core, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the cyano and oxoprop-1-enyl groups, which are critical for the compound’s functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the cyano group, converting it into different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce amines.
Scientific Research Applications
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and molecules with similar functional groups, such as:
Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene core structure.
Methoxyphenyl compounds: These molecules have similar aromatic ring structures with methoxy groups.
Cyano and oxoprop-1-enyl containing compounds: These functional groups are common in various organic molecules.
Uniqueness
What sets [5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-19-11-13-24(15-20(19)2)32-29(33)23(18-31)16-21-12-14-27(35-3)28(17-21)36-30(34)26-10-6-8-22-7-4-5-9-25(22)26/h4-17H,1-3H3,(H,32,33)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFHDWFRABEMPS-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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